![molecular formula C20H16N4O2S2 B11603858 (3Z)-1-butyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11603858.png)
(3Z)-1-butyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features a unique combination of triazole, thiadiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion with the indole moiety. Common reagents used in these reactions include hydrazine derivatives, ortho esters, and various catalysts to facilitate cyclization and annulation processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and indole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole moiety.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole structure.
Nefazodone: An antidepressant similar to trazodone
Uniqueness
1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of triazole, thiadiazole, and indole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N4O2S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16N4O2S2/c1-2-3-10-23-13-8-5-4-7-12(13)15(18(23)25)16-19(26)24-20(28-16)21-17(22-24)14-9-6-11-27-14/h4-9,11H,2-3,10H2,1H3/b16-15- |
InChI Key |
MSMJTVBIPDWFJN-NXVVXOECSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C1=O |
Origin of Product |
United States |
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